Fmoc-D-Hph(2-Me)-OH
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Overview
Description
Fmoc-D-Hph(2-Me)-OH: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during the synthesis process. This compound is particularly useful in the field of solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Hph(2-Me)-OH typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Hph(2-Me)-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: Fmoc-D-Hph(2-Me)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amine functionalities during peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is used in the design and synthesis of peptide-based pharmaceuticals. Its ability to protect the amine group during synthesis ensures the integrity of the peptide chain, making it valuable in the development of new drugs .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of Fmoc-D-Hph(2-Me)-OH involves the protection of the amine group through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
- Fmoc-L-homophenylalanine
- Fmoc-2-methyl-L-phenylalanine
- Fmoc-2-Nal-OH
Comparison: Fmoc-D-Hph(2-Me)-OH is unique due to the presence of a methyl group on the phenylalanine side chain, which can influence the compound’s reactivity and interactions. Compared to Fmoc-L-homophenylalanine, the methyl group provides additional steric hindrance, potentially affecting the compound’s binding affinity and selectivity in biological systems .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBBDZBLYYOZAW-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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